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molecular formula C21H19Cl3N4O4 B8767597 1-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-5-(morpholinomethyl)-1h-1,2,4-triazole-3-carboxylic acid monohydrochloride CAS No. 67935-96-0

1-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-5-(morpholinomethyl)-1h-1,2,4-triazole-3-carboxylic acid monohydrochloride

Cat. No. B8767597
M. Wt: 497.8 g/mol
InChI Key: NNWJPEOZCGYCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04209515

Procedure details

0.10 g of sodium iodide is added to a mixture of 9.3 g (0.0226 mole) of 1-[2-(o-chlorobenzoyl)-4-chlorophenyl]-5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylic acid (see German `Offenlegungsschrift` No. 2,159,527, page 32) and 9.5 g (0.11 mole) of morpholine in 100 ml of ethanol, and the whole is refluxed for 2 hours. The reaction mixture is thereupon concentrated in vacuo; the residue is dissolved in water, and 2 N hydrochloric acid is added until an acid reaction to Congo red is obtained. The precipitated hydrochloride of the reaction product is extracted twice with 100 ml of methylene chloride each time. After washing with saturated sodium chloride solution, drying over sodium sulphate and concentration by evaporation, the organic extracts yield 1-[2-(o-chlorobenzoyl)-4-chlorophenyl]-5-(morpholinomethyl)-1H-1,2,4-triazole-3-carboxylic acid hydrochloride in the form of an amorphous yellow foam, which is used directly for the next step.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
1-[2-(o-chlorobenzoyl)-4-chlorophenyl]-5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylic acid
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I-].[Na+].[Cl:3][C:4]1[CH:28]=[CH:27][CH:26]=[CH:25][C:5]=1[C:6]([C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:9]=1[N:15]1[C:19]([CH2:20]Cl)=[N:18][C:17]([C:22]([OH:24])=[O:23])=[N:16]1)=[O:7].[NH:29]1[CH2:34][CH2:33][O:32][CH2:31][CH2:30]1>C(O)C>[ClH:3].[Cl:3][C:4]1[CH:28]=[CH:27][CH:26]=[CH:25][C:5]=1[C:6]([C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:9]=1[N:15]1[C:19]([CH2:20][N:29]2[CH2:34][CH2:33][O:32][CH2:31][CH2:30]2)=[N:18][C:17]([C:22]([OH:24])=[O:23])=[N:16]1)=[O:7] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
[I-].[Na+]
Name
1-[2-(o-chlorobenzoyl)-4-chlorophenyl]-5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylic acid
Quantity
9.3 g
Type
reactant
Smiles
ClC1=C(C(=O)C2=C(C=CC(=C2)Cl)N2N=C(N=C2CCl)C(=O)O)C=CC=C1
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is thereupon concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
ADDITION
Type
ADDITION
Details
2 N hydrochloric acid is added until an acid reaction to Congo red
CUSTOM
Type
CUSTOM
Details
is obtained
EXTRACTION
Type
EXTRACTION
Details
The precipitated hydrochloride of the reaction product is extracted twice with 100 ml of methylene chloride each time
WASH
Type
WASH
Details
After washing with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulphate and concentration by evaporation

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=C(C(=O)C2=C(C=CC(=C2)Cl)N2N=C(N=C2CN2CCOCC2)C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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